molecular formula C50H38N2 B12329195 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

Cat. No.: B12329195
M. Wt: 666.8 g/mol
InChI Key: ZRRUDIXIMMOTLY-YESHOFFLSA-N
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Description

4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with ethene-2,1-diyl linkages and diphenylaniline groups, making it an interesting subject for research in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the condensation reaction of naphthalene derivatives with ethene-2,1-diyl and diphenylaniline groups. The reaction is often catalyzed by p-toluenesulfonic acid and carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce partially hydrogenated compounds .

Scientific Research Applications

4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating charge transfer processes. This makes it useful in electronic applications where efficient charge transport is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) offers unique structural features that enhance its electronic properties. The naphthalene core provides a rigid framework that improves stability and charge transport, making it particularly suitable for high-performance electronic applications .

Properties

Molecular Formula

C50H38N2

Molecular Weight

666.8 g/mol

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline

InChI

InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H/b31-25+,32-26+

InChI Key

ZRRUDIXIMMOTLY-YESHOFFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C4=CC=CC=C34)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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